

## Unveiling the Solid-State Architecture of 5-Nitrovanillin: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of **5-Nitrovanillin** (4-hydroxy-3-methoxy-5-nitrobenzaldehyde), a key intermediate in the synthesis of various pharmaceuticals, including catechol-O-methyltransferase (COMT) inhibitors used in the management of Parkinson's disease. A thorough understanding of its solid-state properties is crucial for polymorphism screening, formulation development, and ensuring consistent batch quality.

### **Crystallographic Data Summary**

The crystal structure of **5-Nitrovanillin** has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P 1 21/c 1. The key crystallographic parameters are summarized in the table below.



Parameter	Value
Chemical Formula	C <sub>8</sub> H <sub>7</sub> NO <sub>5</sub>
Formula Weight	197.14 g/mol
Crystal System	Monoclinic
Space Group	P 1 21/c 1
a (Å)	6.8249
b (Å)	14.3395
c (Å)	8.9089
α (°)	90
β (°)	106.678
y (°)	90
Volume (ų)	834.9
Z	4
Temperature (K)	293
Radiation	MoKα (λ = 0.71073 Å)
R-factor	0.042

Data obtained from the Crystallography Open Database (COD) entry 2243261, originally published by Vusak, V., et al. (2020) in Acta Crystallographica Section E.[1]

# Experimental Protocols Synthesis of 5-Nitrovanillin

Several methods for the synthesis of **5-Nitrovanillin** have been reported. A common and effective method involves the nitration of vanillin.

Protocol: Nitration of Vanillin using Nitric Acid in Acetic Acid[2]



- Dissolution: Dissolve vanillin in glacial acetic acid.
- Nitration: Cool the solution in an ice bath and slowly add a solution of concentrated nitric acid in glacial acetic acid dropwise while maintaining the low temperature.
- Reaction: Stir the mixture at a controlled temperature (e.g., 0-5 °C) for a specified duration.
- Precipitation: Pour the reaction mixture into ice-cold water to precipitate the crude 5-Nitrovanillin.
- Filtration and Washing: Collect the yellow solid by filtration and wash it thoroughly with cold water to remove any residual acid.
- Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or acetic acid, to obtain yellow crystals.[2]

#### **Single-Crystal X-ray Diffraction**

The following is a generalized protocol for single-crystal X-ray diffraction, as would be typically employed for the structure determination of a small organic molecule like **5-Nitrovanillin**. The specific details for the published structure can be found in the primary literature.

Protocol: Single-Crystal X-ray Diffraction Analysis

- Crystal Selection: A suitable single crystal of 5-Nitrovanillin is selected under a microscope and mounted on a goniometer head.
- Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K or 293 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., MoKα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.
- Data Reduction: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects, and absorption.
- Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F<sup>2</sup>. All non-hydrogen



atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map and refined isotropically or placed in calculated positions.

#### **Molecular and Crystal Structure Insights**

The crystal structure of **5-Nitrovanillin** reveals a planar molecule, as expected for an aromatic aldehyde. The crystal packing is stabilized by a network of intermolecular interactions, including hydrogen bonds involving the hydroxyl group and the nitro group, as well as  $\pi$ - $\pi$  stacking interactions between the aromatic rings. A detailed analysis of these interactions can be performed using Hirshfeld surface analysis, as mentioned in the original publication.[1]

#### **Visualization of Logical Relationships**

The following diagrams illustrate the logical workflow from the synthesis of **5-Nitrovanillin** to its potential application as a precursor for COMT inhibitors.



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Caption: Synthetic workflow for the preparation of pure **5-Nitrovanillin**.



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Caption: Logical pathway from **5-Nitrovanillin** to a potential therapeutic application.

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#### References

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